molecular formula C8H7NO3 B12873983 3-(Hydroxymethyl)benzo[d]isoxazol-5-ol

3-(Hydroxymethyl)benzo[d]isoxazol-5-ol

Cat. No.: B12873983
M. Wt: 165.15 g/mol
InChI Key: GPIZBGSHALBLOD-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzo[d]isoxazol-5-ol is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)benzo[d]isoxazol-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to basic pH .

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, aldehydes, carboxylic acids, alcohols, and amines .

Scientific Research Applications

3-(Hydroxymethyl)benzo[d]isoxazol-5-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)benzo[d]isoxazol-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Hydroxymethyl)benzo[d]isoxazol-5-ol include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

3-(hydroxymethyl)-1,2-benzoxazol-5-ol

InChI

InChI=1S/C8H7NO3/c10-4-7-6-3-5(11)1-2-8(6)12-9-7/h1-3,10-11H,4H2

InChI Key

GPIZBGSHALBLOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=NO2)CO

Origin of Product

United States

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